molecular formula C18H24N2O3 B7719621 N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylbutyramide

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylbutyramide

Cat. No. B7719621
M. Wt: 316.4 g/mol
InChI Key: QEQUOLNIRQUOFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylbutyramide, commonly known as HMQ-TFA, is a compound that has recently gained attention in the scientific community due to its potential applications in various fields. HMQ-TFA is a quinoline derivative that was first synthesized in 2007 by a team of researchers at the University of Tokyo. Since then, HMQ-TFA has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.

Mechanism of Action

The mechanism of action of HMQ-TFA is not fully understood, but it is believed to involve the binding of the compound to certain proteins and enzymes in the body. HMQ-TFA has been shown to interact with a variety of proteins, including metalloproteins and enzymes involved in cellular signaling pathways. By binding to these proteins, HMQ-TFA may modulate their activity and affect cellular processes.
Biochemical and Physiological Effects
HMQ-TFA has been shown to have a variety of biochemical and physiological effects. In addition to its fluorescent properties, HMQ-TFA has been shown to have antioxidant and anti-inflammatory properties. HMQ-TFA has also been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which can cause cellular damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HMQ-TFA in scientific research is its selectivity for certain metal ions. This property makes HMQ-TFA a valuable tool for the detection and quantification of metal ions in biological samples. However, one limitation of using HMQ-TFA is its sensitivity to pH and temperature. HMQ-TFA may undergo hydrolysis or degradation under certain conditions, which can affect its fluorescence properties.

Future Directions

There are many potential future directions for research involving HMQ-TFA. One area of research involves the development of new fluorescent probes based on the structure of HMQ-TFA. Researchers are also exploring the use of HMQ-TFA in the detection of metal ions in environmental samples, such as soil and water. Additionally, HMQ-TFA may have applications in the development of new drugs for the treatment of diseases, such as cancer and Alzheimer's disease.
Conclusion
In conclusion, HMQ-TFA is a compound with many potential applications in scientific research. Its unique fluorescent properties and selectivity for certain metal ions make it a valuable tool for the detection and quantification of metal ions in biological samples. Additionally, HMQ-TFA has been shown to have antioxidant and anti-inflammatory properties, as well as potential applications in the development of new drugs. Further research is needed to fully understand the mechanism of action of HMQ-TFA and its potential applications in various fields.

Synthesis Methods

The synthesis of HMQ-TFA involves a multi-step process that begins with the reaction of 2-hydroxy-6-methoxyquinoline with formaldehyde and a primary amine. This reaction produces an intermediate compound that is then reacted with isobutyryl chloride to yield HMQ-TFA. The synthesis of HMQ-TFA is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

HMQ-TFA has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of HMQ-TFA as a fluorescent probe for the detection of metal ions. HMQ-TFA has been shown to selectively bind to certain metal ions, such as zinc and copper, and emit fluorescence upon binding. This property makes HMQ-TFA a valuable tool for the detection of metal ions in biological samples.

properties

IUPAC Name

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-5-6-17(21)20(12(2)3)11-14-9-13-10-15(23-4)7-8-16(13)19-18(14)22/h7-10,12H,5-6,11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQUOLNIRQUOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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